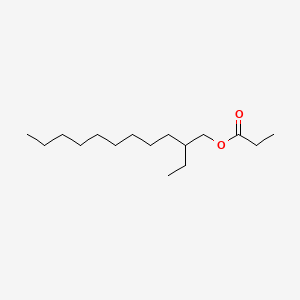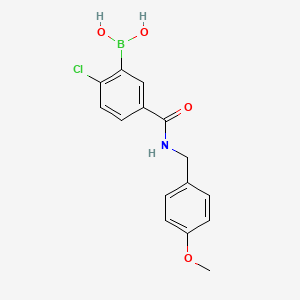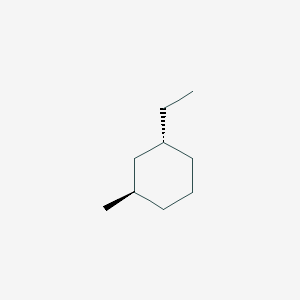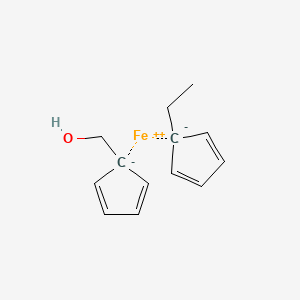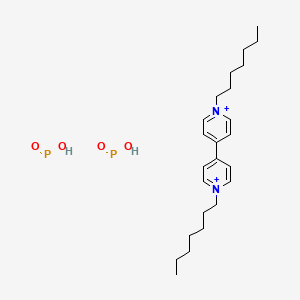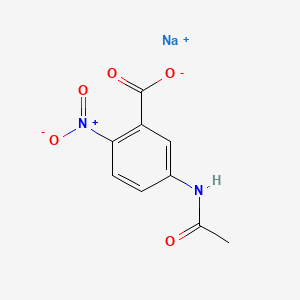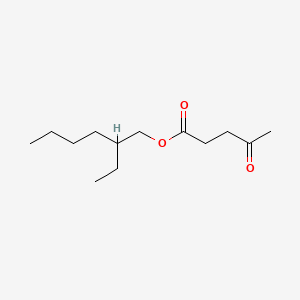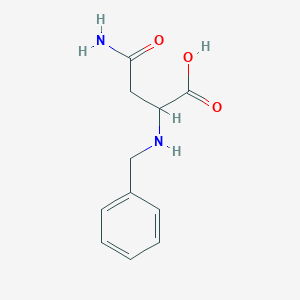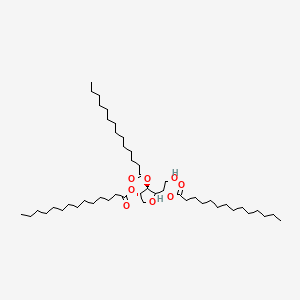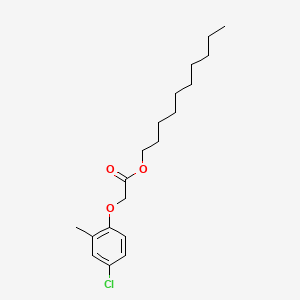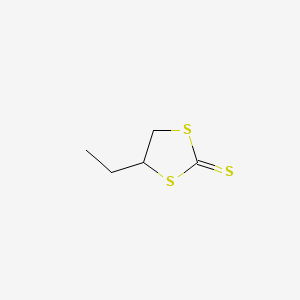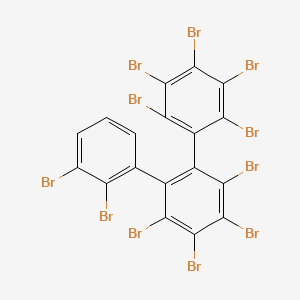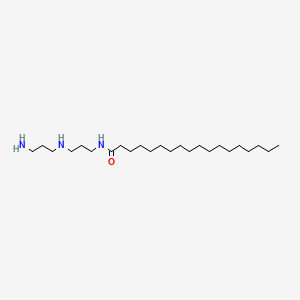
N-(3-((3-Aminopropyl)amino)propyl)stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((3-Aminopropyl)amino)propyl)stearamide is a chemical compound with the molecular formula C24H51N3O. . This compound is characterized by its long carbon chain and the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3,3’-iminodipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Stearic Acid Activation: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amine Addition: The activated stearic acid is then reacted with 3,3’-iminodipropylamine under mild heating to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-(3-((3-Aminopropyl)amino)propyl)stearamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules and the study of amine-functionalized surfaces.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
N-(3-((3-Aminopropyl)amino)propyl)stearamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)stearamide: Lacks the secondary amine group, making it less versatile in chemical reactions.
N-(3-((3-Aminopropyl)amino)propyl)palmitamide: Has a shorter carbon chain, which may affect its physical properties and applications.
N-(3-((3-Aminopropyl)amino)propyl)oleamide: Contains a double bond in the carbon chain, influencing its reactivity and interactions
This compound stands out due to its unique combination of primary and secondary amine groups, as well as its long carbon chain, which provides a balance of reactivity and hydrophobicity.
Propiedades
Número CAS |
42195-41-5 |
|---|---|
Fórmula molecular |
C24H51N3O |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28) |
Clave InChI |
BRJUKRUKZLOPBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


